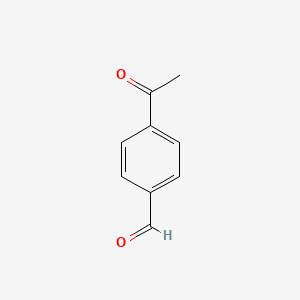

4-Acetylbenzaldehyde

Übersicht

Beschreibung

4-Acetylbenzaldehyde, also known as 4-acetylbenzenecarboxaldehyde, is a naturally occurring aromatic aldehyde compound found in many essential oils and other plant sources. It is a colorless liquid with a sweet, floral odor and a pungent taste. This compound is used as a flavoring agent in food and beverages and as an intermediate in the synthesis of pharmaceuticals and other chemicals. It is also used in perfumes and cosmetics.

Wissenschaftliche Forschungsanwendungen

Chemoselective Synthesis

An innovative technique for chemoselective synthesis utilizes 4-acetylbenzaldehyde. By optimizing reagent residence time in a packed-bed reactor, selective protection of this compound is achieved, resulting in high yield and purity of the desired product, as demonstrated in (Wiles, Watts, & Haswell, 2007).

Solution Thermodynamics

The solubility and solution thermodynamics of this compound in various organic solvents have been extensively studied. These studies provide crucial data for optimizing purification processes and conditions for bromination processes (Wang, Xu, & Xu, 2017).

Photoformation Studies

The photo-isomerization of this compound in certain solvents has been explored. This research has revealed valuable insights into the photochemical behavior of this compound and its isomerization pathways, contributing to a deeper understanding of its photochemical properties (Fröbel, Buschhaus, Villnow, Weingart, & Gilch, 2015).

Selective Reduction Studies

Research has been conducted on the selective reduction of this compound to alcohols using environmentally friendly reagents. This study highlights the potential of this compound in green chemistry applications (Li, Mi, Guo, Ruan, Guo, Ma, & Chen, 2021).

Microbial Production Studies

Investigations into the microbial production of certain compounds using this compound have been carried out. This research is significant for understanding the role of this compound in biotechnological applications (Feron, Mauvais, Martin, Sémon, & Blin-Perrin, 2007).

Photolysis and Radical Reactions

The study of the photolysis and reactions of this compound with radicals provides insights into its atmospheric behavior and potential environmental impact. This research is critical for understanding the atmospheric chemistry of compounds like this compound (Wang, Arey, & Atkinson, 2006).

Organocatalysis Applications

This compound has been used in organocatalysis experiments, demonstrating its utility in synthetic chemistry education and research (Wade & Walsh, 2011).

Wirkmechanismus

Mode of Action

It’s known that aldehydes can undergo nucleophilic substitution reactions at the benzylic position . This suggests that 4-Acetylbenzaldehyde may interact with its targets through similar mechanisms.

Biochemical Pathways

The compound can undergo reactions at the benzylic position, which could potentially influence various biochemical pathways .

Result of Action

Given its potential to undergo reactions at the benzylic position, it may cause changes in the structure and function of target molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with target molecules .

Eigenschaften

IUPAC Name |

4-acetylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFKRVMXIVSARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188115 | |

| Record name | Benzaldehyde, 4-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3457-45-2 | |

| Record name | Benzaldehyde, 4-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003457452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

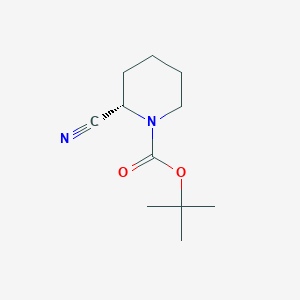

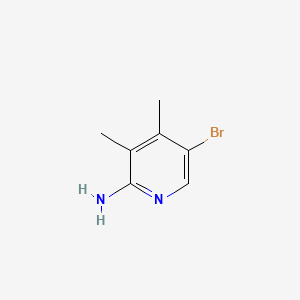

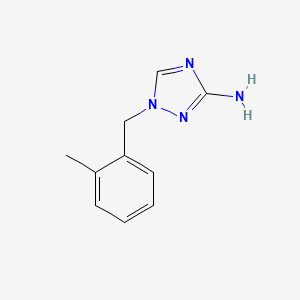

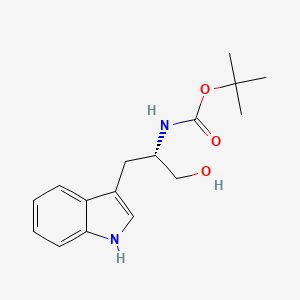

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

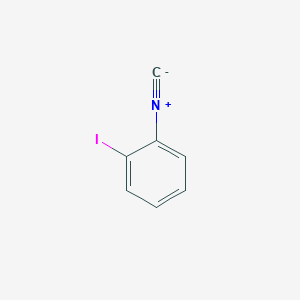

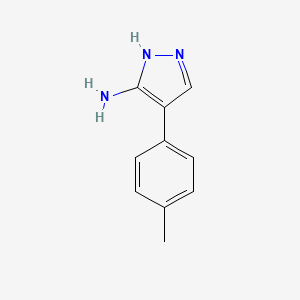

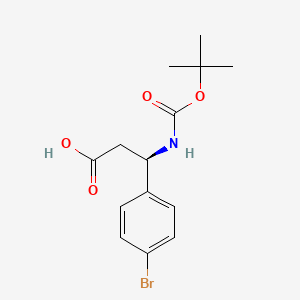

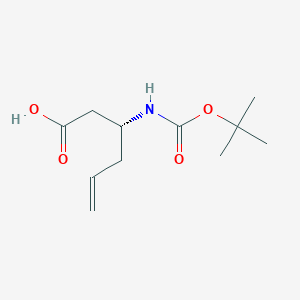

Feasible Synthetic Routes

Q & A

Q1: What are some of the challenges in selectively reducing 4-acetylbenzaldehyde, and how have researchers addressed them?

A1: this compound presents a challenge for selective reduction due to the presence of both aldehyde and ketone functional groups. Researchers have explored several strategies to selectively reduce one group over the other. One approach involves using a combination of protective groups and solid supports. For instance, the formyl group of this compound can be selectively protected by reacting it with sodium bisulfite. [] This adduct can then be supported on silica gel, allowing for selective reduction of the ketone group to 4-(1-hydroxyethyl)benzaldehyde using diborane. [] Another approach utilizes selective reducing agents like potassium triborohydride (KB3H8), which exhibits good selectivity for the reduction of aldehydes over ketones. [] This selectivity allows for the preferential reduction of the aldehyde group in this compound, even in the presence of a ketone. []

Q2: How can we control the selectivity of acetal formation in this compound?

A2: The selectivity of acetal formation in this compound can be controlled by carefully choosing the reaction conditions and catalysts. Tetrafluoroboric acid adsorbed on silica gel (HBF4-SiO2) has been shown to be an effective catalyst for the selective protection of aldehydes and ketones as acetals and ketals. [] In the case of this compound, this catalyst allows for exclusive acetal formation of the aldehyde carbonyl group, even in the presence of the ketone group. [] This selectivity is attributed to the higher electrophilicity of the aldehyde carbonyl group compared to the ketone carbonyl group.

Q3: Can vibrational strong coupling (VSC) be used to control chemical reactions involving this compound?

A3: Yes, recent research has demonstrated the potential of VSC to control site-selective reactions in molecules like this compound. [] By placing the molecule inside a Fabry-Perot (FP) cavity, researchers can achieve VSC between the molecule's vibrational modes and the resonant cavity photons. This coupling can modify the energy landscape of the molecule and influence its reactivity. For example, researchers achieved site-selective reduction of the ketone group in this compound by tuning the FP cavity to maximize VSC with the ketone carbonyl stretch vibration. [] This approach highlights the potential of VSC as a tool for controlling chemical reactions with high precision.

Q4: What are some alternative protecting groups for selective modifications of this compound?

A4: Besides sodium bisulfite, Girard’s reagents have been successfully utilized as protecting groups for carbonyl compounds like this compound. [] These reagents form water-soluble hydrazones with carbonyl compounds, allowing for their separation from other reaction components. This approach enabled the selective protection of the ketone group in this compound, leading to the synthesis of 1-(4-formylphenyl)ethanol after reduction and hydrolysis. [] This example demonstrates the versatility of different protecting groups for achieving desired selectivity in organic synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.